molecular formula C20H20O9 B023220 trans-Resveratrol 3-O-glucuronide CAS No. 387372-17-0

trans-Resveratrol 3-O-glucuronide

Cat. No. B023220
M. Wt: 404.4 g/mol
InChI Key: QWSAYEBSTMCFKY-CTAHFCQASA-N
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Description

Synthesis Analysis

The synthesis of trans-Resveratrol 3-O-glucuronide involves a concise, convergent strategy that includes a novel Heck coupling process. This methodology has enabled the production of chemically pure, completely characterized reference standards of trans-Resveratrol 3-O-glucuronide, which are essential for preclinical studies and the accurate identification and quantification of this metabolite in biological samples (Learmonth, 2003).

Molecular Structure Analysis

The molecular structure of trans-Resveratrol 3-O-glucuronide is characterized by the presence of a glucuronic acid moiety attached to the 3-O position of trans-resveratrol. This structural modification significantly impacts the solubility, bioavailability, and biological activity of the molecule. Studies involving LC-MS and proton NMR have helped characterize this molecule, elucidating its regio- and stereoselective glucuronidation patterns in human metabolism (Aumont et al., 2001).

Chemical Reactions and Properties

Trans-Resveratrol 3-O-glucuronide's formation through glucuronidation represents a significant metabolic pathway, highlighting the body's ability to modify and utilize trans-resveratrol. This conjugation enhances the molecule's excretion and solubility, thereby modulating its bioactivity. The process is catalyzed by various UDP-glucuronosyltransferase (UGT) isoforms, demonstrating selectivity towards the cis and trans isomers of resveratrol (Aumont et al., 2001).

Future Directions

There is ongoing research into the behavior of glucuronides of endogenous and dietary substances, including the isomeric 3-O and 4′-O-β-D-glucuronides of the stilbenetriol, resveratrol . Studies in Alzheimer’s patients and in MPS 1 are currently in development to test the effect this improved bioavailability has on those patient populations .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAYEBSTMCFKY-OTPOQTMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693973
Record name trans-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Resveratrol 3-O-glucuronide

CAS RN

387372-17-0
Record name Resveratrol 3-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387372-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resveratrol-3-o-beta-D-glucuronide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Resveratrol 3-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resveratrol-3-O-β-D-Glucuronide, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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